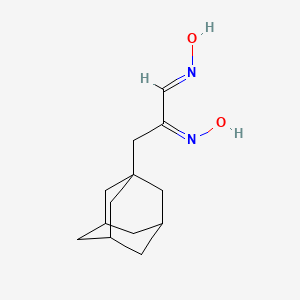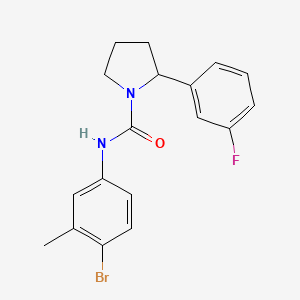
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime, also known as Adapalene, is a synthetic retinoid-like compound that is used in the treatment of acne and other skin conditions. It was first approved by the FDA in 1996 for the treatment of acne vulgaris. Since then, it has been widely used in dermatology due to its efficacy and tolerability.
Wirkmechanismus
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime works by binding to specific retinoic acid receptors in the skin, which leads to a decrease in the production of sebum, a reduction in inflammation, and an increase in cell turnover. This results in a reduction in the formation of acne lesions and an improvement in overall skin appearance.
Biochemical and Physiological Effects:
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to have several biochemical and physiological effects on the skin. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of acne lesions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to increase the expression of keratinocyte differentiation markers, which leads to an increase in cell turnover and a reduction in the formation of comedones.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the pathogenesis of acne and other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to be safe and well-tolerated, making it a useful compound for in vitro and in vivo studies.
However, there are also limitations to the use of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime in lab experiments. One limitation is that it is primarily used for the treatment of acne, which may limit its usefulness in studying other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime. One direction is to investigate its potential use in the treatment of other skin conditions, such as psoriasis and photoaging. Another direction is to study the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on different cell types in the skin, such as sebocytes and immune cells. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on the skin.
Synthesemethoden
The synthesis of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime involves several steps, including the reaction of 1-adamantylamine with acrylonitrile to form 3-(1-adamantyl)acrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(1-adamantyl)-2-(hydroxyimino)propanenitrile. Finally, the nitrile group is reduced to an aldehyde using sodium borohydride, and the resulting compound is converted to 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime by treatment with potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been extensively studied in the field of dermatology for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, as well as improving overall skin appearance. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been studied for its potential use in the treatment of other skin conditions, such as psoriasis and photoaging.
Eigenschaften
IUPAC Name |
(NZ)-N-[(3E)-1-(1-adamantyl)-3-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-14-8-12(15-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h8-11,16-17H,1-7H2/b14-8+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHXOSOHYOIOS-QKXSHZPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)